2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane
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Overview
Description
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane, also known as As4O4O4O, is a cyclic arsenic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that allows for its use in various fields, including medicine, materials science, and environmental science.
Mechanism Of Action
The mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis. ROS can cause oxidative damage to cancer cells, leading to cell death. Additionally, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical And Physiological Effects
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and immunomodulatory effects. 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Additionally, it has a unique structure that allows for its use in various fields of research. However, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane is a toxic compound that requires careful handling and disposal. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane and its potential use in the treatment of various diseases. Other future directions include the investigation of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane as a potential catalyst and its use in materials science applications.
Synthesis Methods
The synthesis of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane involves the reaction of arsenic trioxide with 1,3-dioxane in the presence of a catalyst. The resulting compound is purified through a series of recrystallization steps to obtain a high-purity product. This method has been optimized to produce 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane with high yields and purity.
Scientific Research Applications
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been studied for its potential use as a novel anticancer agent. In vitro studies have shown that 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane can induce apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor growth in animal models. Additionally, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been investigated for its potential use in the treatment of other diseases, such as neurological disorders and infectious diseases.
properties
CAS RN |
105228-64-6 |
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Product Name |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Molecular Formula |
C6H12As4O4 |
Molecular Weight |
447.84 g/mol |
IUPAC Name |
2,8,13,14-tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane |
InChI |
InChI=1S/C6H12As4O4/c1-3-7-11-8(4-1)14-10-6-2-5-9(12-10)13-7/h1-6H2 |
InChI Key |
SMBXHKSSVWAGDW-UHFFFAOYSA-N |
SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
Canonical SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
synonyms |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Origin of Product |
United States |
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